molecular formula C3H6N4S B6173037 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 40970-40-9

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B6173037
CAS No.: 40970-40-9
M. Wt: 130.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a thione group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

40970-40-9

Molecular Formula

C3H6N4S

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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